1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine
Description
Properties
CAS No. |
1206679-94-8 |
|---|---|
Molecular Formula |
C9H9IN2 |
Molecular Weight |
272.089 |
IUPAC Name |
1-ethyl-3-iodopyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9IN2/c1-2-12-6-7(10)9-8(12)4-3-5-11-9/h3-6H,2H2,1H3 |
InChI Key |
BJOGDIWJUJDEBC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C2=C1C=CC=N2)I |
Synonyms |
1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine serves as a crucial building block in synthesizing various bioactive molecules, particularly those targeting fibroblast growth factor receptors (FGFRs). FGFRs are implicated in numerous cancers, making this compound a promising candidate for cancer therapy.
Key Findings:
- It has shown potent inhibitory effects against FGFR1, FGFR2, and FGFR3, leading to reduced tumor cell proliferation and apoptosis induction in cancer cells .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance:
- IC50 Values Against Cancer Cell Lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
These values indicate that specific derivatives effectively inhibit cell growth across different cancer types .
Chemical Biology
In chemical biology, this compound is utilized to study biological pathways and develop chemical probes. Its ability to inhibit specific enzymes or receptors makes it valuable for investigating cellular mechanisms related to disease .
Study on FGFR Inhibition
A pivotal study evaluated the efficacy of various pyrrolo[3,2-b]pyridine derivatives as FGFR inhibitors. Among them, one derivative exhibited IC50 values of 7 nM against FGFR1, indicating strong potential for therapeutic applications in oncology .
Mechanistic Studies
Immunostaining assays revealed that these compounds significantly disrupt microtubule dynamics at low concentrations (as low as 0.12 μM), suggesting their role in inducing G1-phase arrest and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structure Variations
- Pyrrolo[2,3-b]pyridine Derivatives: Compounds like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine () share similar halogen substituents but differ in ring fusion ([2,3-b] vs. [3,2-b]). This positional isomerism alters electronic distribution and substituent accessibility.
Pyrrolo[3,2-b]pyridine Derivatives :
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine () shares the same core but has substituents at C3 and C7. The nitro group at C3 reduces electron density, making it less reactive in cross-coupling compared to the iodo-substituted target compound .
Substituent Effects
- N1-Alkyl Groups :
The ethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to 1-methyl-1H-pyrrolo[3,2-b]pyridine derivatives. This modification may enhance membrane permeability in biological systems . - C3 Halogenation: Iodo at C3 offers superior leaving-group ability in Sonogashira or Suzuki couplings relative to bromo or nitro analogs.
Physicochemical and Reactivity Profiles
Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Reactivity Highlights |
|---|---|---|---|---|
| 1-Ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine | C₉H₁₀IN₂ | 273.10 | ~2.5 | Iodo at C3 enables cross-coupling |
| 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | C₇H₄BrIN₂ | 311.93 | ~2.8 | Dual halogen sites for functionalization |
| 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | C₇H₄BrN₃O₂ | 242.03 | ~1.2 | Nitro group amenable to reduction |
*Estimated using ChemDraw.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine, and how can purity be optimized?
- Methodology : A common approach involves sequential alkylation and halogenation. For example, alkylation of the pyrrolopyridine core with ethyl iodide (EtI) using NaH as a base in THF at 0°C to room temperature (rt) introduces the ethyl group. Subsequent iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or via transition-metal catalysis (e.g., CuI). Purification typically involves column chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EA) to isolate the product .
- Purity Optimization : Recrystallization from ethanol or toluene, combined with high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phases, ensures >95% purity. NMR and HRMS validate structural integrity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation : The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Use fume hoods to avoid inhalation, and wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For spills, avoid dust generation; collect material with a HEPA-filter vacuum and dispose as halogenated waste .
- Emergency Measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .
Q. How can NMR and HRMS be utilized to confirm the structure of this compound?
- NMR Analysis : Key signals include:
- ¹H NMR : A singlet for the ethyl group (δ 1.4–1.6 ppm, CH2CH3), aromatic protons in the pyrrolopyridine ring (δ 7.2–8.3 ppm), and a downfield shift for the iodine-substituted position (e.g., δ 8.1–8.5 ppm for H-3) .
- ¹³C NMR : The iodine-bearing carbon appears at δ 90–100 ppm due to spin-orbit coupling.
Advanced Research Questions
Q. What strategies improve regioselectivity during iodination of the pyrrolopyridine core?
- Directed Metalation : Use directing groups (e.g., -NHBoc) to guide iodine insertion. For example, lithiation with LDA at -78°C in THF, followed by quenching with I2, achieves >90% regioselectivity at the 3-position .
- Transition-Metal Catalysis : Pd(OAc)₂ with ligands like Xantphos enables C–H activation for selective iodination under mild conditions (e.g., 50°C in DMF) .
Q. How does the iodine substituent influence biological activity in kinase inhibitors?
- Mechanistic Insight : The iodine atom enhances binding affinity via halogen bonding with kinase hinge regions (e.g., VEGFR2 and FGFR1). Computational docking studies (AutoDock Vina) show that the iodine’s σ-hole interacts with backbone carbonyl groups (e.g., Cys917 in FGFR1), improving IC50 values by 10–100x compared to non-halogenated analogs .
- Case Study : In PI3Kδ inhibitors, iodine-substituted pyrrolopyridines exhibit nanomolar potency (IC50 = 2–5 nM) due to improved hydrophobic interactions in the ATP-binding pocket .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Process Chemistry Issues :
- Iodine Handling : Large-scale reactions require specialized equipment (e.g., Hastelloy reactors) to prevent corrosion from iodine byproducts.
- Purification : Replace column chromatography with recrystallization or continuous flow chromatography for cost-effective scale-up.
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study metabolic pathways of this compound?
- Synthetic Approach : Incorporate ¹³C-labeled ethyl groups via [¹³C2]-ethyl iodide or introduce ¹⁵N at the pyridine nitrogen using ¹⁵NH4Cl during ring closure.
- Applications : LC-MS/MS with stable isotope tracing identifies metabolites in hepatocyte assays, revealing oxidative deiodination as a major clearance pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
